4-Methyl-3-(phenylsulfanyl)oxolan-2-one
Description
4-Methyl-3-(phenylsulfanyl)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one ring substituted with a methyl group at position 4 and a phenylsulfanyl group at position 3.
Properties
CAS No. |
54145-05-0 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-methyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C11H12O2S/c1-8-7-13-11(12)10(8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
XDGDTUMQGYHDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-phenylthio-4-methylbut-2-en-1-ol, under acidic or basic conditions. The reaction conditions typically involve the use of a strong acid like sulfuric acid or a base like sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one would likely involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with sodium borohydride would produce a thiol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits any bioactive properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The phenylthio group may play a role in binding to these targets, while the furan ring could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxolan-2-one derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of 4-methyl-3-(phenylsulfanyl)oxolan-2-one with key analogs, focusing on substituents, chemical properties, and biological activities.
Structural and Functional Comparison
*Inferred from structural analogs like 4-PSB-2 (butanedione derivative with phenylsulfanyl group), which reduces neuroinflammation in Alzheimer’s models .
Key Findings from Comparative Analysis
Trifluoromethyl groups (e.g., in 5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one) improve metabolic stability and resistance to oxidation, making such derivatives suitable for drug development .
Biological Activity Trends: Anti-inflammatory activity: Compounds with electron-withdrawing groups (e.g., CF₃, sulfanyl) show stronger suppression of inflammatory markers (TNF-α, COX-2) in neuroinflammation models .
Pharmacokinetic Considerations :
- Methoxy and hydroxyl groups (e.g., in lignan derivatives like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one) improve water solubility but may reduce blood-brain barrier penetration compared to lipophilic sulfanyl or CF₃ analogs .
Unique Advantages of this compound
- Unlike NSAIDs (e.g., COX-2 inhibitors), this compound’s lactone core may reduce gastrointestinal toxicity risks .
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